Cas no 68041-22-5 (Benzo[a]pyrene-7-d(9CI))
![Benzo[a]pyrene-7-d(9CI) structure](https://ja.kuujia.com/scimg/cas/68041-22-5x500.png)
Benzo[a]pyrene-7-d(9CI) 化学的及び物理的性質
名前と識別子
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- Benzo[a]pyrene-7-d(9CI)
- 7-deuteriobenzo[a]pyrene
- 409375_ALDRICH
- AC1OC54N
- AG-G-59258
- Benzo[a]pyrene-7-2H
- Benzo[a]pyrene-7-d
- CTK8F7965
- 68041-22-5
- Benzo[a]pyrene-7-d, 97% (CP)
- DTXSID70425983
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- インチ: InChI=1S/C20H12/c1-2-7-17-15(4-1)12-16-9-8-13-5-3-6-14-10-11-18(17)20(16)19(13)14/h1-12H/i4D
- InChIKey: FMMWHPNWAFZXNH-QYKNYGDISA-N
- ほほえんだ: C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC=C5)C=C3
計算された属性
- せいみつぶんしりょう: 253.100177129g/mol
- どういたいしつりょう: 253.100177129g/mol
- 同位体原子数: 1
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 20
- 回転可能化学結合数: 0
- 複雑さ: 372
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- 密度みつど: 1.291
- ゆうかいてん: 176-178 °C(lit.)
- ふってん: 495°C at 760 mmHg
- フラッシュポイント: 228.6°C
- 屈折率: 1.887
Benzo[a]pyrene-7-d(9CI) セキュリティ情報
- 危険物輸送番号:UN 3077 9/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 45-46-60-61-43-50/53
- セキュリティの説明: 53-45-60-61
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危険物標識:
- リスク用語:R45
Benzo[a]pyrene-7-d(9CI) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02548-500mg |
Benzo[a]pyrene-7-d(9CI) |
68041-22-5 | 500mg |
¥1748.0 | 2021-09-04 |
Benzo[a]pyrene-7-d(9CI) 関連文献
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1. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
Benzo[a]pyrene-7-d(9CI)に関する追加情報
Benzo[a]pyrene-7-d(9CI) and Its Significance in Modern Chemical Research
Benzo[a]pyrene-7-d(9CI), a derivative of the well-known polycyclic aromatic hydrocarbon (PAH) Benzo[a]pyrene, has garnered significant attention in the field of chemical biology and pharmaceutical research. The compound, identified by its CAS number 68041-22-5, is a structurally intriguing molecule that has been extensively studied for its potential applications in drug development and mechanistic studies. This introduction aims to provide a comprehensive overview of Benzo[a]pyrene-7-d(9CI), highlighting its chemical properties, biological relevance, and the latest research findings that underscore its importance.
The molecular structure of Benzo[a]pyrene-7-d(9CI) features a seven-membered ring system fused with two benzene rings, a configuration that is characteristic of PAHs. The presence of a deuterium atom at the 7-position (indicated by the "(d)" suffix) makes this derivative particularly valuable for isotope labeling studies, which are crucial for elucidating metabolic pathways and understanding the interactions of PAHs with biological systems. The (9CI) notation denotes that the configuration of the double bond in the molecule has not been definitively established, but it is implied to be in a specific conformation based on computational and experimental data.
In recent years, Benzo[a]pyrene-7-d(9CI) has been employed in various biochemical assays to investigate the mechanisms of PAH metabolism. Polycyclic aromatic hydrocarbons are known for their complex interactions with enzymes such as cytochrome P450 (CYP) enzymes, which play a critical role in detoxifying or activating these compounds. The deuterium-labeled version allows researchers to track the metabolic fate of Benzo[a]pyrene more precisely, providing insights into the pathways involved in its biotransformation. This has been particularly useful in studying the role of CYP1A2 and CYP3A4, two major human cytochrome P450 enzymes implicated in PAH metabolism.
One of the most compelling aspects of Benzo[a]pyrene-7-d(9CI) is its application in cancer research. PAHs, including Benzo[a]pyrene, are known carcinogens that can induce mutations and promote tumor growth upon metabolic activation. By studying Benzo[a]pyrene-7-d(9CI), researchers have been able to identify key metabolites that are involved in the carcinogenic process. These findings have not only enhanced our understanding of how PAHs exert their toxic effects but also provided potential targets for therapeutic intervention. For instance, inhibitors of specific CYP enzymes have been explored as a means to block the activation of PAHs and prevent cancer development.
Moreover, Benzo[a]pyrene-7-d(9CI) has found utility in environmental chemistry as a marker for assessing PAH contamination in ecosystems. The persistence and bioaccumulation properties of PAHs make them a significant environmental concern, particularly in aquatic environments where they can accumulate in fish and other organisms. The use of Benzo[a]pyrene-7-d(9CI) as an isotopic tracer allows scientists to monitor the distribution and fate of PAHs in natural settings, aiding in risk assessment and remediation efforts.
The latest research on Benzo[a]pyrene-7-d(9CI) has also shed light on its potential role in drug discovery. Given its structural similarity to natural products and known bioactive compounds, this molecule has been investigated as a scaffold for developing novel therapeutic agents. For example, derivatives of Benzo[a]pyrene have been explored for their anti-inflammatory and antioxidant properties. The deuterium labeling at the 7-position not only aids in studying these properties but also enhances the metabolic stability of potential drug candidates, making them more suitable for clinical use.
In conclusion, Benzo[a]pyrene-7-d(9CI) (CAS number 68041-22-5) is a multifaceted compound with significant implications across multiple domains of chemical research. Its applications range from understanding metabolic pathways and carcinogenic mechanisms to environmental monitoring and drug development. The latest advancements in this field continue to highlight the importance of isotopically labeled compounds like Benzo[a]pyrene-7-d(9CI) in unraveling complex biological processes and developing innovative solutions to global challenges.




